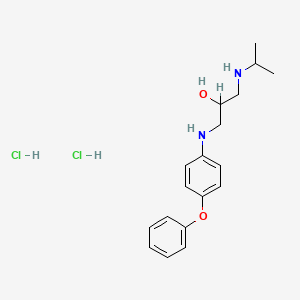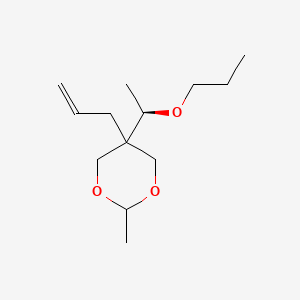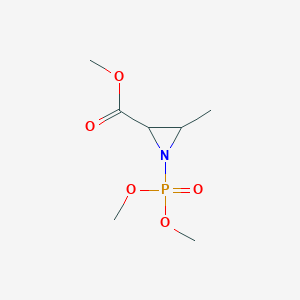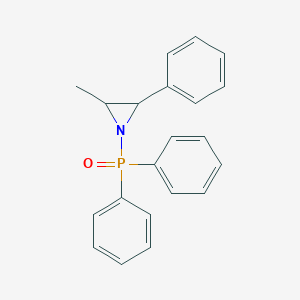
1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a diphenylphosphoryl group, a methyl group, and a phenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine typically involves the reaction of a suitable aziridine precursor with diphenylphosphoryl chloride. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine undergoes various types of chemical reactions due to the presence of the strained aziridine ring and the reactive diphenylphosphoryl group. Some common reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino phosphine oxides.
Oxidation: The compound can undergo oxidation reactions to form phosphine oxides or other oxidized derivatives.
Substitution: The diphenylphosphoryl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine involves its ability to react with various nucleophiles and electrophiles due to the strained aziridine ring and the reactive diphenylphosphoryl group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in biological systems, the compound may interact with enzyme active sites, leading to inhibition or modification of enzyme activity.
Comparaison Avec Des Composés Similaires
1-(Diphenylphosphoryl)-2-methyl-3-phenylaziridine can be compared with other aziridine derivatives and phosphine oxides. Similar compounds include:
1-(Diphenylphosphoryl)-2-phenylaziridine: Lacks the methyl group, which may affect its reactivity and applications.
1-(Diphenylphosphoryl)-3-phenylaziridine: Has a different substitution pattern on the aziridine ring, leading to different reactivity.
Diphenylphosphoryl azide: A related compound with an azide group instead of the aziridine ring, used in different types of chemical reactions.
Propriétés
Numéro CAS |
27278-94-0 |
|---|---|
Formule moléculaire |
C21H20NOP |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C21H20NOP/c1-17-21(18-11-5-2-6-12-18)22(17)24(23,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3 |
Clé InChI |
CEARTFRSXLGCLW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



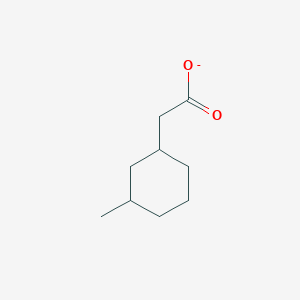


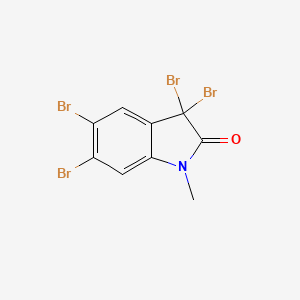


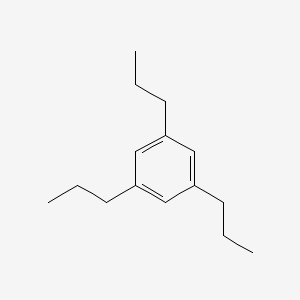
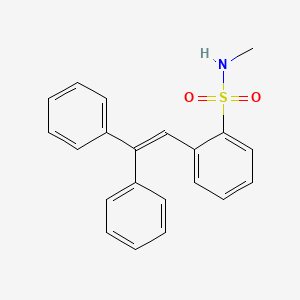
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
